

# The Discovery and Development of T-705 (Favipiravir): A Technical Guide

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Compound of Interest		
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Foreword: This document provides an in-depth technical overview of the discovery, development, and mechanism of action of T-705, more commonly known as **Favipiravir**. It is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this broad-spectrum antiviral agent. This guide consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

### **Discovery and Initial Screening**

Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) was discovered by Toyama Chemical Co., Ltd. (now part of the Fujifilm Group) through a comprehensive screening of their chemical library for compounds with anti-influenza virus activity.[1] The initial screening process utilized a plaque reduction assay to identify compounds that could inhibit the replication of the influenza A virus (A/PR/8/34 strain).[1] This high-throughput screening led to the identification of a lead compound, T-1105, a pyrazinecarboxamide derivative.[1] Subsequent structural modifications and structure-activity relationship (SAR) studies on T-1105 and related compounds, including T-1106, ultimately led to the synthesis and selection of T-705 (Favipiravir) as a promising drug candidate due to its potent in vitro and in vivo antiviral activities and favorable pharmacokinetic profile.[1]

### **Mechanism of Action**

**Favipiravir** is a prodrug that exerts its antiviral effect through the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2][3] Unlike many other antiviral agents that target







viral entry or exit, Favipiravir targets the viral replication machinery itself.

Upon entering a host cell, **Favipiravir** is intracellularly converted into its active form, **Favipiravir**-ribofuranosyl-5'-triphosphate (**Favipiravir**-RTP), through a process involving phosphoribosylation.[2][3] This active metabolite structurally mimics purine nucleosides (adenosine and guanosine triphosphate) and is recognized as a substrate by the viral RdRp.[3]

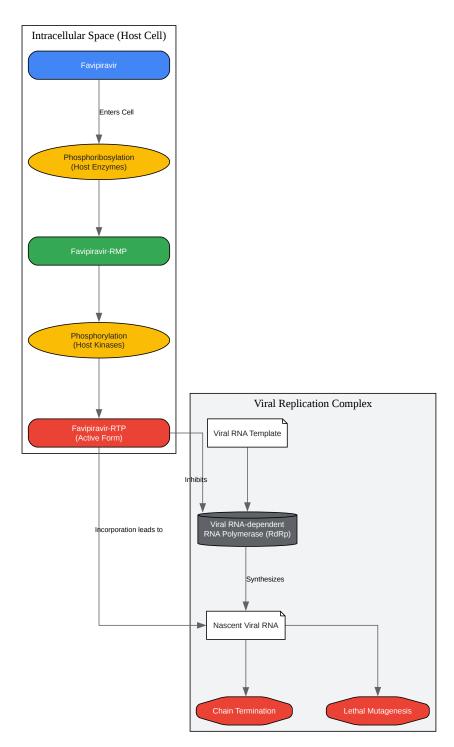
The primary mechanisms by which **Favipiravir**-RTP inhibits viral replication are:

- Chain Termination: Incorporation of **Favipiravir**-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.
- Lethal Mutagenesis: The incorporation of **Favipiravir**-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".

A key advantage of **Favipiravir** is its selectivity for viral RdRp over host DNA-dependent DNA and RNA polymerases, which contributes to its favorable safety profile.[2]







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Figure 1: Intracellular activation and mechanism of action of Favipiravir.



# Quantitative Data Summary In Vitro Efficacy

The in vitro antiviral activity of **Favipiravir** has been evaluated against a wide range of RNA viruses. The 50% effective concentration (EC50) is a key parameter used to measure a drug's potency in inhibiting viral replication in cell culture.

Virus	Cell Line	EC50 (µg/mL)	EC50 (μM)	Reference
Influenza A (H1N1)	MDCK	0.014 - 0.55	0.09 - 3.5	[2]
Influenza A (H3N2)	MDCK	0.03 - 0.48	0.19 - 3.06	[4]
Influenza B	MDCK	0.04 - 0.38	0.25 - 2.42	[4]
SARS-CoV-2	Vero E6	9.7 - >78	61.88 - >500	[5][6]
Ebola Virus	Vero	9.9 - 13.1	63 - 83.4	_
Lassa Virus	Vero	0.3	1.9	
Yellow Fever Virus	Vero	0.08 - 0.4	0.51 - 2.55	

Note: EC50 values can vary depending on the viral strain, cell line, and assay conditions.

### **Pharmacokinetic Parameters**

Pharmacokinetic studies in humans have been conducted to understand the absorption, distribution, metabolism, and excretion of **Favipiravir**.



Parameter	Value	Population	Dosing Regimen	Reference
Cmax (Maximum Concentration)	29.99 - 64.5 μg/mL	Healthy Volunteers & COVID-19 Patients	1600-1800 mg BID Day 1, then 600-800 mg BID	[5][7]
Tmax (Time to Cmax)	1.5 - 2.0 hours	Healthy Volunteers	1600 mg BID Day 1, then 600 mg BID	
t1/2 (Elimination Half-life)	2.0 - 5.6 hours	Healthy Volunteers & COVID-19 Patients	Various	[7]
AUC0-12h (Area Under the Curve)	192.53 - 446.09 μg·h/mL	Healthy Volunteers & COVID-19 Patients with renal dysfunction	1600 mg BID Day 1, then 600 mg BID	[5]
Clearance (CL/F)	5.11 L/h	COVID-19 Patients	Various	[5][7]
Volume of Distribution (V/F)	41.6 L	COVID-19 Patients	Various	[5][7]

## **Clinical Safety Profile**

Clinical trials have provided important data on the safety and tolerability of **Favipiravir**. The following table summarizes common adverse events reported.



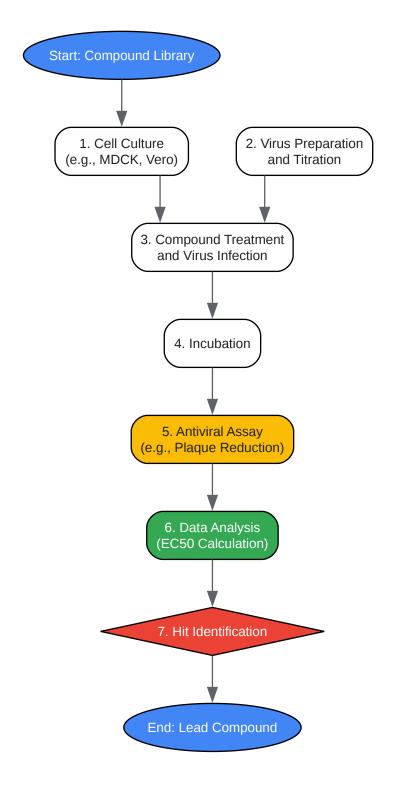
Adverse Event	Frequency in Favipiravir Group (%)	Frequency in Control Group (%)	Reference
Hyperuricemia	15.52 - 33.5	1.3	[8][9][10]
Diarrhea	1.4 - 5.0	11.5	[8][11]
Nausea	0.84	11.5	[8][11]
Vomiting	-	-	[8][9]
Increased ALT	6.8 - 7.28	2.4	[8][10][11]
Increased AST	-	2.4	[8]
Neutropenia	2.0	-	[11]

Note: Frequencies can vary based on the patient population, dosage, and duration of treatment.

# Key Experimental Protocols In Vitro Antiviral Activity Screening Workflow

The initial discovery and subsequent characterization of **Favipiravir**'s antiviral activity heavily relied on in vitro assays. A generalized workflow for such screening is depicted below.





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**Figure 2:** Generalized workflow for in vitro antiviral screening.

## **Plaque Reduction Assay**

### Foundational & Exploratory



This assay is a standard method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.

#### Materials:

- Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)
- 6-well or 12-well cell culture plates
- · Virus stock of known titer
- Favipiravir stock solution and serial dilutions
- Phosphate-buffered saline (PBS)
- Cell culture medium (e.g., DMEM)
- Overlay medium (e.g., containing agarose or Avicel)
- Fixative (e.g., 4% paraformaldehyde or 70% ethanol)
- Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

#### Procedure:

- Cell Seeding: Seed the host cells into culture plates and incubate until a confluent monolayer is formed.
- Virus Adsorption: Remove the culture medium and wash the cell monolayer with PBS.
   Inoculate the cells with a viral dilution calculated to produce a countable number of plaques
   (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral attachment.[12]
- Compound Treatment: After the adsorption period, remove the virus inoculum. Add the overlay medium containing various concentrations of Favipiravir or a vehicle control.
- Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).[13] The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in localized areas of cell death (plaques).[14]



- Fixation and Staining: After incubation, fix the cells with the fixative solution for at least 1
  hour.[12] Remove the fixative and stain the cell monolayer with crystal violet solution for 5-10
  minutes.[12][14]
- Plaque Visualization and Counting: Gently wash the plates with water to remove excess stain and allow them to dry. The viable cells will be stained purple, while the plaques will appear as clear, unstained zones. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque inhibition for each Favipiravir
  concentration compared to the vehicle control. The EC50 value is determined by plotting the
  percentage of inhibition against the drug concentration and fitting the data to a doseresponse curve.

# High-Performance Liquid Chromatography (HPLC) for Favipiravir Quantification

HPLC is a crucial analytical technique for determining the concentration of **Favipiravir** and its metabolites in biological samples, which is essential for pharmacokinetic studies.

Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a UV or diode-array detector (DAD).
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.
- Flow Rate: Typically 0.8 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 30°C).
- Detection Wavelength: Set at the maximum absorbance wavelength of Favipiravir (e.g., 227 nm or 323 nm).

Procedure:



- Sample Preparation: Biological samples (e.g., plasma, cell lysates) are processed to remove proteins and other interfering substances. This may involve protein precipitation with an organic solvent, liquid-liquid extraction, or solid-phase extraction.
- Standard Curve Preparation: A series of standard solutions of **Favipiravir** of known concentrations are prepared in the same matrix as the samples (e.g., blank plasma).
- Chromatographic Analysis: Inject a fixed volume of the prepared samples and standards into the HPLC system.
- Data Acquisition and Analysis: The detector measures the absorbance of the eluting
  compounds over time, generating a chromatogram. The peak corresponding to Favipiravir
  is identified by its retention time. The peak area is proportional to the concentration of the
  drug. A standard curve is generated by plotting the peak areas of the standards against their
  known concentrations. The concentration of Favipiravir in the unknown samples is then
  calculated from this standard curve.

## Primer Extension Assay to Investigate Mechanism of Action

The primer extension assay is a technique used to map the 5' ends of RNA molecules and can be adapted to study the effect of drugs like **Favipiravir** on viral RNA synthesis.

#### Materials:

- Total RNA extracted from virus-infected and drug-treated cells
- A short, single-stranded DNA primer that is complementary to a known sequence in the viral RNA
- Reverse transcriptase enzyme
- Deoxynucleotide triphosphates (dNTPs)
- Radiolabeled dNTPs or a 5'-end-labeled primer for detection
- · Denaturing polyacrylamide gel



Autoradiography film or a phosphorimager

#### Procedure:

- Primer Annealing: The labeled primer is annealed to the target viral RNA in the total RNA sample by heating and slow cooling.
- Reverse Transcription: The reverse transcriptase enzyme, along with dNTPs, is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand starting from the primer and extending towards the 5' end of the RNA template.
- Chain Termination (in the presence of **Favipiravir**-RTP): If **Favipiravir**-RTP is incorporated into the growing cDNA chain, it can cause premature termination of the reverse transcription process.
- Gel Electrophoresis: The resulting cDNA products are denatured and separated by size on a denaturing polyacrylamide gel.
- Detection: The radiolabeled cDNA products are visualized by autoradiography or phosphorimaging.
- Analysis: The size of the cDNA products reflects the distance from the primer to the 5' end of
  the RNA or to the point of chain termination. In the presence of Favipiravir, the appearance
  of shorter cDNA fragments compared to the control would indicate that the drug is causing
  premature termination of viral RNA synthesis.

## Conclusion

The discovery and development of T-705 (**Favipiravir**) represent a significant advancement in antiviral therapy. Its unique mechanism of action, targeting the conserved viral RdRp, provides a broad spectrum of activity against numerous RNA viruses. The comprehensive data gathered from in vitro, preclinical, and clinical studies have established its efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of **Favipiravir** and other novel antiviral agents. As our understanding of virology and drug development evolves, the story of **Favipiravir** will undoubtedly continue to inform and inspire future research in the fight against viral diseases.



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